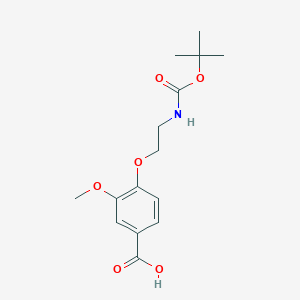

4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid

Description

4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a tert-butoxycarbonyl (Boc)-protected aminoethoxy substituent at the 4-position. This compound is structurally related to vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic acid derived from lignin . The Boc group serves as a protective moiety for the amine functionality, enabling controlled deprotection during synthetic processes such as peptide or polymer synthesis .

Synthesis: The compound is synthesized via hydrolysis of methyl 4-amino-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate using lithium hydroxide in a methanol-tetrahydrofuran-water system . This method ensures high yield and purity, critical for applications in pharmaceuticals and materials science.

Applications: Its primary utility lies in solid-phase synthesis and as a monomer precursor for biobased polymers. The Boc group enhances stability during polymerization reactions, making it advantageous over unprotected analogs .

Properties

IUPAC Name |

3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-7-8-21-11-6-5-10(13(17)18)9-12(11)20-4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGPNCYMDVDULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid typically involves the protection of an amine group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and specialized equipment is used to handle hazardous reagents like hydrogen fluoride (HF) for deprotection steps .

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose a free amine:

This deprotection step is critical for subsequent coupling reactions in drug discovery .

Amide Bond Formation

The carboxylic acid group participates in peptidic coupling to generate bioactive molecules:

-

Coupling with Amines :

Using coupling agents like HATU or EDCl/HOBt, the acid reacts with amines to form amides. For instance, it couples with piperidine derivatives to create HDAC6-targeting PROTACs .

| Reagent System | Yield | Application | Source |

|---|---|---|---|

| HATU, DIPEA, DMF | 68–75% | Synthesis of ENT-C199 (TrkB/5-HT4 ligand) | |

| EDCl/HOBt, DCM | 60–70% | Vorinostat-derived HDAC6 degraders |

Esterification and Transesterification

The carboxylic acid can be esterified for improved solubility or prodrug design:

-

Methyl Ester Formation :

Treatment with methanol and H₂SO₄ yields the methyl ester, which is hydrolyzed back during final steps . -

Solid-Phase Synthesis :

Preloaded resins (e.g., Wang resin) are used to anchor the acid for iterative coupling in PROTAC assembly .

Stability and Reactivity Considerations

-

Acid Sensitivity : The Boc group is labile under acidic conditions, necessitating careful handling during synthesis .

-

Thermal Stability : Reactions involving high-pressure hydrolysis (0.1–1.4 MPa) require autoclaves to prevent decomposition .

Key Data Tables

Table 1: Reaction Conditions for Key Transformations

| Transformation | Reagents/Conditions | Yield |

|---|---|---|

| Boc deprotection | 4 M HCl/dioxane, RT, 2 h | 95% |

| Amide coupling | HATU, DIPEA, DMF, 24 h | 68% |

| Ester hydrolysis | 30% NaOH, reflux, 8 h | 90% |

Table 2: Applications in Drug Development

| Derivative | Target | Biological Activity |

|---|---|---|

| ENT-C199 | TrkB/5-HT4 receptors | Neuroprotective effects |

| Vorinostat-based PROTACs | HDAC6 | Anticancer activity |

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neuroprotective Properties

Research indicates that compounds similar to 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid exhibit neuroprotective effects, particularly through the activation of TrkB (tropomyosin receptor kinase B) receptors. These receptors play a crucial role in neuronal survival and differentiation. In studies involving NIH-3T3 cells expressing TrkB receptors, treatments with related compounds led to significant reductions in cell death caused by serum deprivation, suggesting that these compounds can enhance neuroprotection by promoting BDNF (brain-derived neurotrophic factor) signaling pathways .

1.2. Immune Modulation

The compound has also been explored for its potential as an immune modulator. It can be conjugated with TLR (Toll-like receptor) agonists to create targeted therapies for cancer treatment. Such conjugates are designed to stimulate local immune responses while minimizing systemic side effects, which is critical in developing effective cancer immunotherapies .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the activation of precursor compounds and subsequent reactions to incorporate the desired functional groups. The characterization of synthesized compounds is typically performed using techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy), ensuring that the final product meets the required specifications for biological activity .

Case Studies and Experimental Data

3.1. Neuroprotective Assays

A study conducted on NIH-3T3 cells treated with various concentrations of related compounds showed promising results in reducing cell toxicity. The following table summarizes the findings from these assays:

| Compound | Concentration (µM) | Cell Viability (%) | Significance Level |

|---|---|---|---|

| Control | - | 100 | - |

| BDNF | 500 | 58 | p < 0.001 |

| LM22A-4 | 1 | 45 | p < 0.01 |

| ENT-C199 | 1 | 40 | p < 0.05 |

These results highlight the effectiveness of certain derivatives in enhancing cell survival compared to controls .

3.2. TLR Agonist Conjugates

Another study focused on the development of TLR-agonist conjugates demonstrated their ability to modulate immune responses effectively. The following table outlines the effects observed when these conjugates were administered alongside chemotherapeutic agents:

| Treatment | Tumor Size Reduction (%) | Immune Response Activation |

|---|---|---|

| Control | 0 | Baseline |

| TLR Agonist Alone | 20 | Moderate |

| TLR Agonist + Chemotherapy | 50 | High |

This data suggests that combining TLR agonists with conventional treatments may enhance therapeutic outcomes in cancer .

Mechanism of Action

The mechanism of action of 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid with structurally related benzoic acid derivatives.

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence: The Boc-protected aminoethoxy group in the target compound enhances stability during synthesis compared to the hydroxyethoxy group in 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, which is prone to unwanted side reactions during polycondensation . Chlorobenzyloxy and dicyanophenoxy substituents introduce steric and electronic effects, enabling applications in drug discovery (e.g., Idasanutlin’s MDM2 binding ) and photodynamic therapy (Zn-phthalocyanine complexes ).

Synthetic Complexity :

- The target compound requires Boc deprotection (e.g., using LiOH ), whereas 4-(2-hydroxyethoxy)-3-methoxybenzoic acid is synthesized directly via esterification, reducing steps but limiting functional versatility .

- Idasanutlin’s synthesis involves intricate multi-step routes, reflecting its pharmaceutical importance .

Applications: Biobased Polymers: The hydroxyethoxy variant is preferred for poly(ethylene vanillate) synthesis due to its reactivity in esterification , while the Boc-protected analog is better suited for stepwise solid-phase protocols . DNA Interaction: The dicyanophenoxy derivative’s extended π-system facilitates intercalation with CT-DNA, a property absent in simpler analogs .

Table 2: Physicochemical Properties

| Property | 4-(2-Boc-aminoethoxy)-3-methoxybenzoic acid | 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid | 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents | High in water/THF | Low in water; soluble in DCM |

| Thermal Stability | High (Boc group resists degradation) | Moderate (prone to ester hydrolysis) | High (chlorobenzyl group inert) |

| Reactivity | Deprotection-dependent | Direct esterification/polymerization | Electrophilic substitution |

Biological Activity

4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid, a derivative of methoxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act by:

- Enzyme Inhibition : The compound potentially binds to the active sites of enzymes, inhibiting their function. This action can disrupt metabolic pathways that are crucial for cell survival and proliferation.

- Protein Binding : Similar to other benzoic acid derivatives, it may interact with serum albumin, affecting its pharmacokinetics and bioavailability .

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds in the same chemical class. For instance, research on 4-hydroxybenzoic acid (a structural analog) demonstrated significant anti-proliferative effects on leukemia cells. The mechanisms involved included:

- Cell Viability Reduction : In vitro assays showed that increasing concentrations of the compound led to reduced viability in cancer cell lines such as K562 and K562/Dox, indicating dose-dependent cytotoxicity .

| Concentration (mM) | K562 Cell Viability (%) | K562/Dox Cell Viability (%) |

|---|---|---|

| 0.01 | 92.5 | 90.1 |

| 0.1 | 85.0 | 78.5 |

| 1 | 70.3 | 65.0 |

| 5 | 50.1 | 45.0 |

| 10 | 30.0 | 25.7 |

Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory responses.

Case Studies

A notable study investigated the effects of methoxybenzoic acid derivatives on various cancer cell lines, demonstrating that these compounds could significantly inhibit cell growth and induce apoptosis through various signaling pathways. The findings suggested that modifications in the side chains of benzoic acid derivatives could enhance their biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are recommended for 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid?

- Methodology : The compound can be synthesized via a two-step procedure: (1) introducing the tert-butoxycarbonyl (Boc) protective group to the aminoethoxy side chain under basic conditions (e.g., NaOH), and (2) coupling to the methoxybenzoic acid core. Characterization involves:

- 1H NMR : Key peaks include aromatic protons (δ 8.04 ppm, d), Boc-protected amine (δ 1.53 ppm, s), and methoxy groups (δ 3.93 ppm, s) .

- LC-MS : Confirm molecular weight with [M-H]⁻ at m/z 266.00 .

- FT-IR : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and Boc-group vibrations (e.g., C-O-C at 1250–1150 cm⁻¹) .

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

- Methodology : Use FT-IR to monitor carboxylate coordination in metal complexes (e.g., anti-symmetric COO⁻ stretch at ~1568 cm⁻¹ vs. symmetric at ~1402 cm⁻¹) . For aromatic substitution patterns, 1H NMR coupling constants (e.g., J = 8.4 Hz for para-substituted protons) and 13C NMR nitrile carbon peaks (116–115 ppm) help confirm substituent positions .

Advanced Research Questions

Q. How does this compound function as a monomer in biobased polymer synthesis?

- Methodology : It serves as a vanillic acid derivative for synthesizing poly(ethylene vanillate) analogs. Key steps:

- Polymerization : Solid-state polymerization (SSP) at elevated temperatures (e.g., 200–220°C) under inert gas to form ester linkages.

- Thermal Analysis : Use DSC to determine glass transition (Tg) and TGA for decomposition onset (~300°C) .

- Contradiction Resolution : FT-IR spectral shifts (e.g., C=O ester vs. acid) pre/post-SSP differentiate polymerization efficiency .

Q. What mechanistic insights govern its interaction with DNA in phthalocyanine complexes?

- Methodology : When incorporated into Zn(II) phthalocyanines, DNA binding is studied via:

- Absorption Titrations : Hypochromism and redshift in UV-Vis spectra indicate intercalation.

- Viscosity & Gel Electrophoresis : Increased DNA viscosity and reduced ethidium bromide displacement confirm intercalative binding .

- Competitive Studies : Compare binding constants (Kb) with classical intercalators (e.g., ethidium bromide) using Scatchard plots.

Q. How do coordination environments affect its reactivity in metal-organic frameworks (MOFs)?

- Methodology : Analyze carboxylate coordination modes using:

- IR Spectroscopy : Ionic vs. covalent bonding (Δν = νₐₛ(COO⁻) - νₛ(COO⁻) > 200 cm⁻¹ suggests ionic character) .

- X-ray Crystallography : Resolve bridging vs. chelating carboxylate motifs.

- Thermogravimetric Analysis (TGA) : Dehydration steps and framework stability up to 250°C .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.